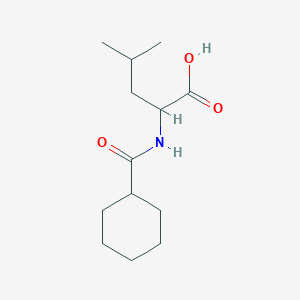

N-(Cyclohexylcarbonyl)leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

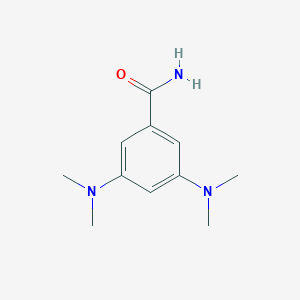

N-(Cyclohexylcarbonyl)leucine is a compound derived from leucine, an essential amino acid, by introducing a cyclohexylcarbonyl group at the nitrogen atom. This modification potentially alters its chemical and physical properties, making it a subject of interest in various chemical and biochemical research areas.

Synthesis Analysis

The synthesis of compounds similar to N-(Cyclohexylcarbonyl)leucine often involves condensation reactions. For instance, compounds like 3-Cyclohexene-1-dl-alanine, an analog of leucine, have been synthesized by condensing specific cyclohexene derivatives with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting intermediate (Edelson, Skinner, Ravel, & Shive, 1959). This method provides a basis for synthesizing N-(Cyclohexylcarbonyl)leucine by adjusting the starting materials and reaction conditions to incorporate the cyclohexylcarbonyl group specifically.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Cyclohexylcarbonyl)leucine, such as N-trifluoroacetyl-l-norvalyl-l-norvaline cyclohexyl ester, has been analyzed through methods like gas chromatography, revealing insights into their molecular interactions and stereoselectivity (Parr & Howard, 1972). Such analyses help understand the spatial arrangement of atoms within N-(Cyclohexylcarbonyl)leucine and its implications for chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving leucine derivatives can shed light on the reactivity of N-(Cyclohexylcarbonyl)leucine. For example, the synthesis of L-[1-11C]leucine through a modified Bucherer-Strecker reaction sequence provides insights into amino acid derivatization reactions (Barrio et al., 1983). This information is useful for predicting the chemical reactivity of N-(Cyclohexylcarbonyl)leucine in various conditions.

Physical Properties Analysis

The physical properties of amino acid derivatives, such as crystal structure and solubility, are crucial for their practical application. Studies on compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester offer valuable data on crystallography and solubility behavior, which are relevant for understanding the physical characteristics of N-(Cyclohexylcarbonyl)leucine (Onofrio et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for comprehensively understanding N-(Cyclohexylcarbonyl)leucine. Research on related compounds provides a foundation for inferring the chemical behavior of N-(Cyclohexylcarbonyl)leucine. For instance, the study of reactions of N-(o-carboxybenzoyl)-L-leucine highlights the influence of structural features on reactivity and stability (Onofrio, Gesser, Joussef, & Nome, 2001).

Safety And Hazards

Eigenschaften

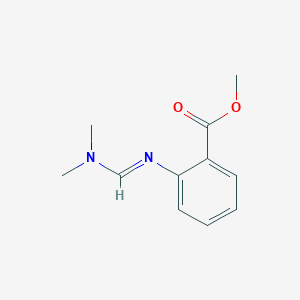

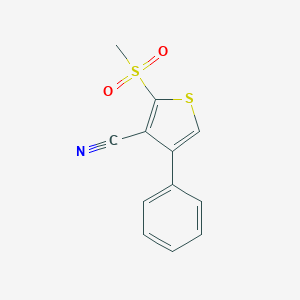

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 |

Source

|

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclohexylcarbonyl)leucine | |

CAS RN |

121428-84-0 |

Source

|

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.